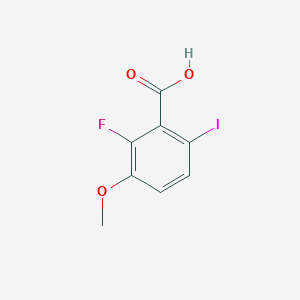

2-Fluoro-6-iodo-3-methoxybenzoic acid

Description

2-Fluoro-6-iodo-3-methoxybenzoic acid is a halogenated benzoic acid derivative with a fluorine atom at position 2, an iodine atom at position 6, and a methoxy group at position 3 on the aromatic ring. The iodine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the fluorine and methoxy groups influence electronic and steric properties.

Properties

IUPAC Name |

2-fluoro-6-iodo-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCQGKYUMOOPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-3-methoxybenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 2-fluoro-3-methoxybenzoic acid using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the aromatic ring can undergo reduction under specific conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various substituents using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products:

Substitution: Formation of derivatives with different substituents replacing the iodine atom.

Oxidation: Conversion of the methoxy group to a carboxyl group.

Reduction: Hydrogenated aromatic ring derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

2-Fluoro-6-iodo-3-methoxybenzoic acid serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as anti-cancer agents and antimicrobial agents. The incorporation of halogen atoms like fluorine and iodine can enhance the biological activity and selectivity of drug candidates.

Case Study:

Research has indicated that compounds derived from 2-fluoro-6-iodo-3-methoxybenzoic acid exhibit promising activity against certain cancer cell lines. For instance, modifications to the benzoic acid structure have led to the development of inhibitors targeting specific enzymes involved in cancer proliferation.

Synthesis of Complex Molecules

Synthetic Applications:

This compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

Table: Synthetic Pathways Involving 2-Fluoro-6-iodo-3-methoxybenzoic Acid

| Reaction Type | Reagents/Conditions | Products/Comments |

|---|---|---|

| Esterification | Alcohol + Acid Catalyst | Methyl or ethyl esters formed |

| Nucleophilic Substitution | Nucleophile (e.g., amines) + Base | Formation of amides or substituted products |

| Halogenation | Halogenating agents | Introduction of additional halogen substituents |

Material Science

Polymer Chemistry:

The compound can be used in the development of new materials, particularly in polymer chemistry where its functional groups can be incorporated into polymer backbones to modify properties such as solubility, thermal stability, and mechanical strength.

Case Study:

Research has demonstrated that incorporating 2-fluoro-6-iodo-3-methoxybenzoic acid into polymer matrices can enhance their thermal properties and provide unique optical characteristics, which are beneficial for applications in electronics and photonics.

Analytical Chemistry

Reagent in Analytical Methods:

Due to its unique chemical structure, 2-fluoro-6-iodo-3-methoxybenzoic acid can be employed as a reagent in various analytical techniques, including chromatography and spectroscopy. It aids in the identification and quantification of other compounds due to its distinct spectral properties.

Environmental Applications

Potential Use in Environmental Chemistry:

The compound's stability and reactivity could be leveraged in environmental applications, such as the degradation of pollutants or as part of sensor technologies for detecting environmental contaminants.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-3-methoxybenzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives

Key Observations :

Halogen Effects :

- The iodine atom in 2-fluoro-6-iodo-3-methoxybenzoic acid offers distinct reactivity in Suzuki-Miyaura or Ullmann coupling reactions compared to bromine in 6-bromo-2-fluoro-3-methoxybenzoic acid ( ).

- Fluorine at position 2 enhances metabolic stability and lipophilicity across all analogs ( ).

Methoxy Group Variations :

- The methoxy group at position 3 in the target compound may confer steric hindrance, altering binding affinity in receptor-ligand interactions compared to derivatives with methoxy groups at other positions (e.g., 2-fluoro-6-methoxybenzoic acid, ).

Physicochemical Properties :

Biological Activity

Introduction

2-Fluoro-6-iodo-3-methoxybenzoic acid is a halogenated benzoic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine and iodine substituents, which can significantly influence its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-6-iodo-3-methoxybenzoic acid can be represented as follows:

This structure includes:

- A methoxy group (-OCH₃) at the 3-position

- A fluorine atom at the 2-position

- An iodine atom at the 6-position

These substitutions can enhance lipophilicity and alter the electronic properties of the molecule, potentially improving its interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated benzoic acids, including derivatives like 2-Fluoro-6-iodo-3-methoxybenzoic acid, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 100 µg/mL, indicating effective antimicrobial potential .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Fluoro-6-iodo-3-methoxybenzoic acid | TBD | Antimicrobial |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | Antimicrobial |

| 2-Fluoro-5-iodophenylboronic acid | 100 | Antimicrobial |

Anti-inflammatory Activity

The presence of halogens in benzoic acid derivatives has been linked to anti-inflammatory effects. Compounds with similar structures have been shown to reduce the release of inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that 2-Fluoro-6-iodo-3-methoxybenzoic acid may also possess anti-inflammatory properties worth exploring in further studies .

Anticancer Activity

Recent studies on halogenated benzoic acids indicate their potential as anticancer agents. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The structure–activity relationship (SAR) analyses suggest that modifications in halogen positioning can significantly affect anticancer efficacy .

Case Studies and Research Findings

- Antibacterial Efficacy : A study examining a series of benzoxazole derivatives found that specific structural modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. It was noted that compounds with electron-donating groups exhibited higher activity compared to those with electron-withdrawing groups .

- Cytotoxicity Assessment : In a comprehensive screening of various benzoic acid derivatives, it was observed that many exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Inflammation Models : In vitro models using macrophages treated with halogenated benzoic acids showed a significant reduction in pro-inflammatory markers when exposed to these compounds, indicating their potential use in managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Fluoro-6-iodo-3-methoxybenzoic acid, and how do reaction conditions influence yield?

A practical synthesis involves sequential functionalization of a benzoic acid scaffold. For example:

Methoxy Introduction : Protect the hydroxyl group at position 3 using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Iodination : Electrophilic iodination at position 6 using iodine monochloride (ICl) in acetic acid, leveraging the directing effects of the methoxy group .

Fluorination : Introduce fluorine at position 2 via halogen exchange (Halex reaction) using KF in the presence of a palladium catalyst (e.g., Pd(OAc)₂) .

Key Considerations :

Q. How should researchers characterize the purity and structure of 2-Fluoro-6-iodo-3-methoxybenzoic acid?

A multi-technique approach is critical:

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar fluorinated/iodinated benzoic acids:

- Personal Protection : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- First Aid :

- Skin contact: Wash with soap and water; consult a physician if irritation persists .

- Eye exposure: Rinse with water for 15+ minutes .

- Storage : Keep in a dark, dry container at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the iodine substituent during cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Ullmann coupling efficiency may arise from:

- Steric Effects : The ortho-methoxy group hinders palladium catalyst access to iodine. Use bulky ligands (e.g., XPhos) to improve turnover .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts. Test mixed solvents (toluene/DMF) .

- Validation : Compare yields using control reactions with non-iodinated analogs to isolate iodine’s role .

Q. What computational methods predict the regioselectivity of electrophilic substitution in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Attack : The iodine and fluorine substituents direct incoming electrophiles to specific positions. For example, meta-fluorine directs electrophiles to the para position relative to the methoxy group .

- Charge Distribution : Mulliken charges on aromatic carbons highlight electron-deficient sites prone to substitution .

Q. How does the fluorine atom influence the compound’s stability under acidic or basic conditions?

- Acidic Conditions : The electron-withdrawing fluorine destabilizes the carboxylate anion, increasing susceptibility to decarboxylation above 100°C .

- Basic Conditions : Hydrolysis of the methoxy group is slower compared to non-fluorinated analogs due to reduced electron density at the adjacent carbon .

Experimental Validation : Perform stability studies using H NMR to track degradation products .

Data Analysis & Optimization

Q. What strategies optimize HPLC separation of 2-Fluoro-6-iodo-3-methoxybenzoic acid from byproducts?

Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.